molecular formula C12H14N4O2 B1523109 5-amino-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide CAS No. 1187861-34-2

5-amino-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B1523109
CAS No.: 1187861-34-2
M. Wt: 246.27 g/mol
InChI Key: VYJFIYVZEREQMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied for their effectiveness as corrosion inhibitors, particularly for copper in nitric acid solutions. These compounds have shown to be effective mixed-type inhibitors, reducing the double-layer capacitance and showing high efficiencies in preventing corrosion.


Molecular Structure Analysis

The molecular structure of this compound is complex and is predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Cytotoxicity

    This compound serves as a precursor in the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with some synthesized products exhibiting in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Another study produced novel pyrazolo[1,5-a]pyrimidines and Schiff bases, showing cytotoxicity against human cancer cell lines, including colon HCT116, lung A549, breast MCF-7, and liver HepG2 (Hassan, Hafez, Osman, & Ali, 2015).

  • Antimicrobial and Antifungal Activities

    Substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and exhibited potent antibacterial and antifungal activities, demonstrating potential as therapeutic agents (Raju et al., 2010).

  • Solid-Phase Synthesis of Peptide Amides

    The compound was involved in the development of an acid-labile anchoring linkage for solid-phase synthesis of C-terminal peptide amides under mild conditions, showcasing its utility in peptide chemistry (Albericio & Bárány, 2009).

  • In Vitro Antitumor Activities

    Research has also focused on synthesizing pyrazolopyrimidines and Schiff bases derived from this compound, which were then screened for in vitro antitumor activities against different human cancer cell lines. The study aimed at understanding structure-activity relationships to enhance antitumor efficacy (Hafez et al., 2013).

  • Anti-Inflammatory and Analgesic Agents

    Novel derivatives were synthesized and evaluated as cyclooxygenase inhibitors, displaying significant anti-inflammatory and analgesic activities, with some compounds showing high COX-2 selectivity and protective effects in models of inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.

Mode of Action

It’s known that similar compounds can bind with high affinity to their targets . This binding could lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide could potentially affect multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been found to have diverse biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects.

Properties

IUPAC Name

5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-18-9-4-2-8(3-5-9)6-14-12(17)10-7-15-16-11(10)13/h2-5,7H,6H2,1H3,(H,14,17)(H3,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJFIYVZEREQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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